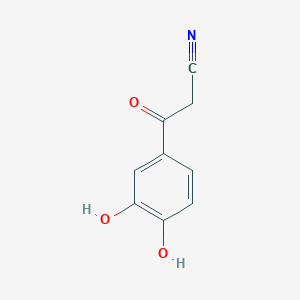
Cyanomethyl-(3,4-dihydroxyphenyl)ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanomethyl-(3,4-dihydroxyphenyl)ketone is an organic compound with the molecular formula C9H7NO3 It is characterized by the presence of two hydroxyl groups attached to a benzene ring and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzonitrile with lithium diisopropylamide (LDA) and 1,3-dimethyl-2-imidazolidinone (DMEU) at elevated temperatures . Another method uses vanillin as a starting material, which reacts with hydroxylamine hydrochloride in a polar solvent at low temperatures, followed by a reaction at 50-120°C to produce high-purity 3,4-dihydroxybenzonitrile .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions: Cyanomethyl-(3,4-dihydroxyphenyl)ketone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Ethers or esters
Applications De Recherche Scientifique
Cyanomethyl-(3,4-dihydroxyphenyl)ketone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Cyanomethyl-(3,4-dihydroxyphenyl)ketone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Metal Chelation: The compound can bind to metal ions, preventing them from catalyzing harmful reactions.
Enzyme Inhibition: It can inhibit enzymes such as acetylcholinesterase, which is relevant in the context of neurodegenerative diseases.
Comparaison Avec Des Composés Similaires
3,4-Dihydroxybenzoic Acid: Similar structure but with a carboxyl group instead of a nitrile group.
3,4-Dihydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group.
3,4-Dihydroxybenzyl Alcohol: Contains a hydroxymethyl group instead of a nitrile group.
Uniqueness: Cyanomethyl-(3,4-dihydroxyphenyl)ketone is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
3-(3,4-dihydroxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H7NO3/c10-4-3-7(11)6-1-2-8(12)9(13)5-6/h1-2,5,12-13H,3H2 |
Clé InChI |
KNNMPDDHEIGMJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)CC#N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















